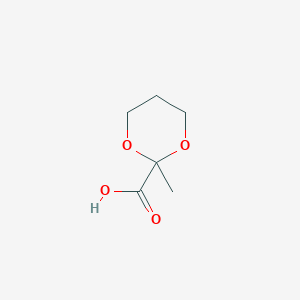
3-Hydroxypropyl 2-chloroacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Hydroxypropyl 2-chloroacetate is an organic compound with the molecular formula C5H9ClO3 It is a derivative of chloroacetic acid and hydroxypropyl alcohol, characterized by the presence of both hydroxyl and chloroacetate functional groups
准备方法
Synthetic Routes and Reaction Conditions
3-Hydroxypropyl 2-chloroacetate can be synthesized through the esterification of 3-hydroxypropyl alcohol with chloroacetic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification steps such as distillation or crystallization are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
3-Hydroxypropyl 2-chloroacetate undergoes various chemical reactions, including:
Substitution Reactions: The chloroacetate group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Esterification and Transesterification: The hydroxyl group can react with carboxylic acids or esters to form new ester derivatives.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 3-hydroxypropyl alcohol and chloroacetic acid.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alcohols are commonly used nucleophiles in substitution reactions.
Catalysts: Sulfuric acid or other strong acids are used in esterification reactions.
Hydrolysis Conditions: Acidic or basic aqueous solutions are employed for hydrolysis reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products such as 3-hydroxypropyl amine or 3-hydroxypropyl thiolacetate can be formed.
Hydrolysis Products: 3-Hydroxypropyl alcohol and chloroacetic acid are the primary products of hydrolysis.
科学研究应用
3-Hydroxypropyl 2-chloroacetate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Polymer Chemistry: The compound is used in the modification of polymers to introduce reactive functional groups, enhancing the properties of the resulting materials.
Bioconjugation: It is employed in the conjugation of biomolecules, facilitating the attachment of drugs or probes to biological targets.
Industrial Applications: The compound is used in the production of specialty chemicals and as a reagent in chemical manufacturing processes.
作用机制
The mechanism of action of 3-hydroxypropyl 2-chloroacetate involves its reactivity towards nucleophiles and its ability to form ester bonds. The chloroacetate group acts as an electrophile, readily undergoing nucleophilic substitution reactions. The hydroxyl group can participate in esterification reactions, forming new ester linkages. These reactions are facilitated by the presence of catalysts and specific reaction conditions.
相似化合物的比较
Similar Compounds
3-Chloro-2-hydroxypropyl acetate: This compound is structurally similar, with a chloroacetate group and a hydroxyl group on adjacent carbon atoms.
3-Chloro-2-hydroxypropyl methacrylate: Another related compound, used in polymer chemistry for the synthesis of functionalized polymers.
Uniqueness
3-Hydroxypropyl 2-chloroacetate is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its reactivity and versatility make it a valuable compound in both research and industrial applications.
属性
分子式 |
C5H9ClO3 |
|---|---|
分子量 |
152.57 g/mol |
IUPAC 名称 |
3-hydroxypropyl 2-chloroacetate |
InChI |
InChI=1S/C5H9ClO3/c6-4-5(8)9-3-1-2-7/h7H,1-4H2 |
InChI 键 |
PHGXTJVKHMRCJR-UHFFFAOYSA-N |
规范 SMILES |
C(CO)COC(=O)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



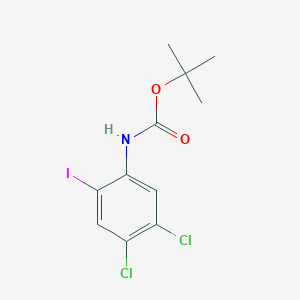
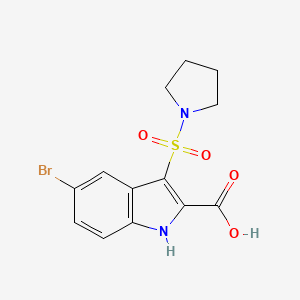
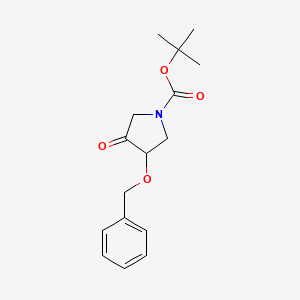
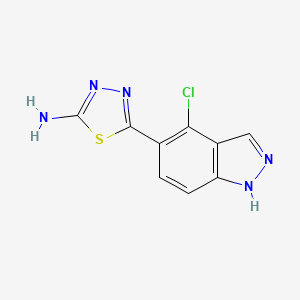
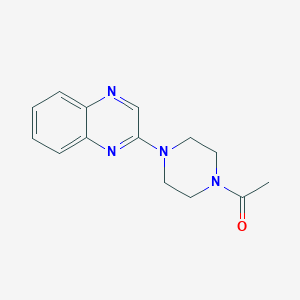

![N-(6-bromoimidazo[1,2-a]pyrazin-2-yl)acetamide](/img/structure/B13873273.png)


![Phenyl {2-[(phenylmethyl)oxy]phenyl}carbamate](/img/structure/B13873295.png)
![2-[4-(Cyclopropylmethoxy)phenyl]ethanol](/img/structure/B13873302.png)
![methyl 2-[5-bromo-4-(4-chlorophenyl)sulfanyl-7-iodo-2,3-dihydro-1H-pyrrolo[1,2-a]indol-3-yl]acetate](/img/structure/B13873317.png)
